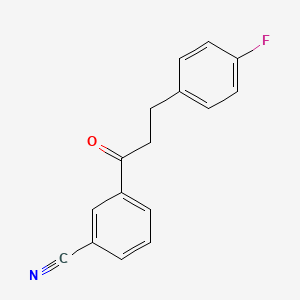

3'-Cyano-3-(4-fluorophenyl)propiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3'-Cyano-3-(4-fluorophenyl)propiophenone is a chemical entity that has been explored in various research contexts due to its potential applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and synthesis.

Synthesis Analysis

The synthesis of compounds related to 3'-Cyano-3-(4-fluorophenyl)propiophenone often involves the use of cyano and fluoro groups as key functional groups. For instance, the synthesis of cyanophenoxazines and related compounds involves cyano-activated fluoro displacement reactions, which could be relevant to the synthesis of the compound . Additionally, the synthesis of 4-(4'-cyano-2'-fluorophenoxy) phenol, an intermediate in phenoxypropionate herbicide production, involves starting materials such as 4-hydroxyanisole and 3,4-difluorobenzonitrile, which could potentially be adapted for synthesizing 3'-Cyano-3-(4-fluorophenyl)propiophenone .

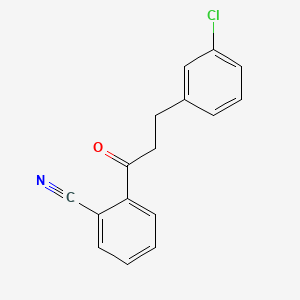

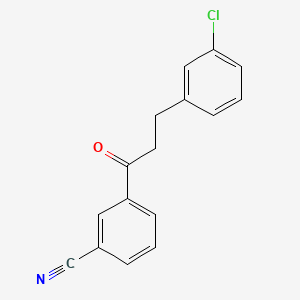

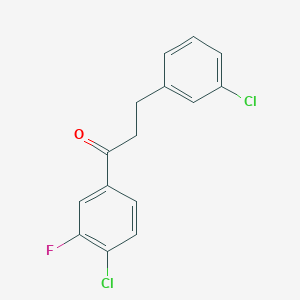

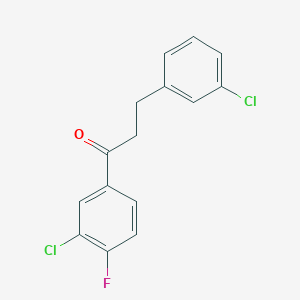

Molecular Structure Analysis

The molecular structure of compounds similar to 3'-Cyano-3-(4-fluorophenyl)propiophenone can be characterized using various spectroscopic techniques. For example, the novel compounds containing a 3-fluoro-4-cyanophenoxy group were fully characterized by IR and 1H NMR . These techniques could be applied to determine the structure of 3'-Cyano-3-(4-fluorophenyl)propiophenone, ensuring the correct placement of functional groups and overall molecular geometry.

Chemical Reactions Analysis

The chemical reactivity of the cyano and fluoro groups is central to the behavior of compounds like 3'-Cyano-3-(4-fluorophenyl)propiophenone. Cyano groups can participate in nucleophilic substitution reactions, as seen in the synthesis of cyanophenoxazines . Fluoro groups can influence the reactivity and electronic properties of the aromatic ring, as evidenced by the synthesis of 3-fluoro-4-cyanophenol esters . Understanding these reactions is crucial for manipulating the compound for desired applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with cyano and fluoro substituents can be quite distinct. For instance, compounds with a 3-fluoro-4-cyanophenoxy group have been shown to exhibit liquid crystalline properties, which could be relevant for materials science applications . The synthesis and characterization of related compounds, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, provide additional data on the physical properties that can be expected from similar structures .

Wissenschaftliche Forschungsanwendungen

Copolymerization and Material Science

- Novel Copolymers: 3'-Cyano-3-(4-fluorophenyl)propiophenone has been used in the synthesis of novel copolymers with styrene. These copolymers are notable for their unique decomposition properties under nitrogen, occurring in two distinct temperature ranges. This research contributes significantly to material science, particularly in the development of new polymers with specialized properties (Savittieri et al., 2022).

Organic Electronics and Photovoltaic Applications

- Photovoltaic Properties: In the realm of organic electronics, specifically in polymer solar cells, derivatives of 3'-Cyano-3-(4-fluorophenyl)propiophenone have shown promise. One study highlighted the use of such a compound as an additive in polymer solar cells, resulting in enhanced power conversion efficiencies. This research is pivotal for the advancement of more efficient and potentially cost-effective solar energy solutions (Jeong et al., 2014).

Fluorescence and Optical Properties

- Mechanofluorochromic Properties: The structural derivatives of 3'-Cyano-3-(4-fluorophenyl)propiophenone have been explored for their mechanofluorochromic properties. Different stacking modes in these derivatives result in varying optical properties, which is crucial for applications in fluorescence-based devices and sensors (Song et al., 2015).

Heterocyclic Compound Synthesis

- Synthesis of Heterocyclic Compounds: Research on the synthesis and crystal structure of compounds related to 3'-Cyano-3-(4-fluorophenyl)propiophenone, particularly in the field of heterocyclic compounds, has revealed significant potential. These compounds, such as those involving thiophene, exhibit a wide range of biological activities and applications in material science, including their use in thin-film transistors and solar cells (Nagaraju et al., 2018).

Eigenschaften

IUPAC Name |

3-[3-(4-fluorophenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-7-4-12(5-8-15)6-9-16(19)14-3-1-2-13(10-14)11-18/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYRNYXYTMJDBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644568 |

Source

|

| Record name | 3-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Cyano-3-(4-fluorophenyl)propiophenone | |

CAS RN |

898767-98-1 |

Source

|

| Record name | 3-[3-(4-Fluorophenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.